molecular formula C16H13ClFN3O4S2 B2878027 N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886954-44-5

N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2878027
CAS No.: 886954-44-5
M. Wt: 429.87
InChI Key: ADNUKFDDAKTTDM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a 1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine core. The compound is substituted with a 5-chloro-2-methoxyphenyl group at the acetamide nitrogen and a 7-fluoro substituent on the benzothiadiazine ring.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O4S2/c1-25-13-5-2-9(17)6-12(13)19-15(22)8-26-16-20-11-4-3-10(18)7-14(11)27(23,24)21-16/h2-7H,8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNUKFDDAKTTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation of a suitable phenyl precursor.

    Synthesis of the 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine intermediate:

    Coupling reaction: The two intermediates are coupled through a thioacetamide linkage under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study specific biological pathways or as a potential inhibitor of enzymes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide would depend on its specific molecular targets. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Heterocyclic Cores and Substituents

The compound’s benzothiadiazine core distinguishes it from analogs with alternative heterocyclic systems. Key structural comparisons include:

Compound Name Core Structure Key Substituents Notable Features References
Target Compound Benzothiadiazine (1,1-dioxo) 5-chloro-2-methoxyphenyl, 7-fluoro Enhanced stability via sulfone; potential for π-π interactions and H-bonding
N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 2-methylfuran-3-yl, 5-chloro-2,4-dimethoxyphenyl Increased lipophilicity due to dimethoxy groups; furan enhances π-stacking
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-ethyl-5-pyridinyl, 5-chloro-2-methylphenyl Pyridinyl group enables metal coordination; triazole offers H-bonding sites
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 1,3,4-Thiadiazole Benzylsulfanyl, 3-chloro-4-methylphenyl Thiadiazole-sulfanyl motif may improve redox stability

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes the available literature regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A chloro-substituted methoxyphenyl group.
  • A benzothiadiazin moiety with a fluorine atom and a dioxo group.
  • A sulfanyl linkage to an acetamide functional group.

This structural composition is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that the biological activity of this compound is primarily influenced by its chemical structure. The presence of halogenated phenyl rings enhances lipophilicity, facilitating cellular membrane penetration and subsequent biological interactions.

Antimicrobial Activity

Studies have demonstrated that related compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds bearing chloroacetamide groups have shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Escherichia coli, although with reduced efficacy compared to Gram-positive strains.
  • Fungi : Moderate activity against Candida albicans has also been reported .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound TypeTarget OrganismsEfficacy Level
ChloroacetamidesStaphylococcus aureusHigh
ChloroacetamidesMRSAHigh
ChloroacetamidesEscherichia coliModerate
ChloroacetamidesCandida albicansModerate

Antitumor Activity

Recent studies have explored the antitumor potential of compounds structurally related to this compound. In vitro assays on various cancer cell lines (e.g., A549 lung cancer cells) have shown promising results:

  • Compounds exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation.
  • Mechanistic studies revealed that some derivatives bind preferentially to DNA, disrupting replication processes .

Table 2: Antitumor Activity in Cell Lines

Compound TypeCell LineIC50 (µM)
Benzothiadiazine derivativesA5496.26 ± 0.33
Benzothiadiazine derivativesHCC82720.46 ± 8.63
Other derivativesNCI-H35816.00 ± 9.38

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Membrane Interaction : The lipophilic nature allows for efficient penetration through cell membranes.
  • DNA Binding : Some studies suggest that these compounds may bind to DNA, leading to inhibition of replication and transcription processes.
  • Enzyme Inhibition : Certain derivatives have shown strong inhibitory activity against key enzymes like acetylcholinesterase and urease .

Case Studies

A recent study synthesized various derivatives based on the benzothiadiazine scaffold and evaluated their biological activities:

  • The synthesized compounds were tested for antibacterial and antitumor properties using standard protocols.
  • Results indicated that modifications in substituents significantly influenced the potency and selectivity towards specific bacterial strains and tumor cell lines.

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